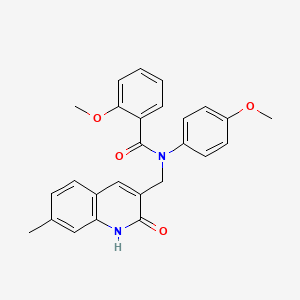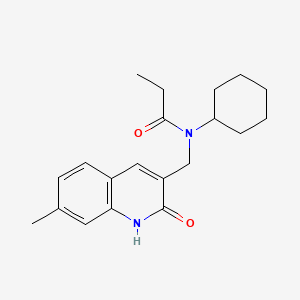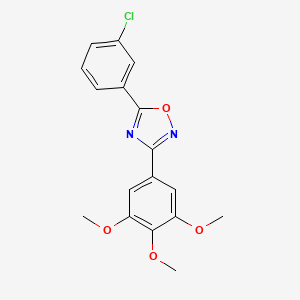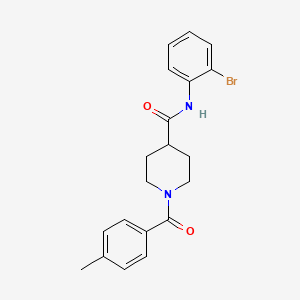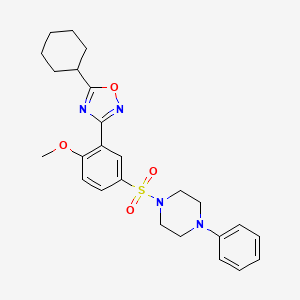
N-(2-Methoxy-5-sulfamoylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Methoxy-5-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.33 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16) . This indicates the presence of a sulfamoyl group and a methoxy group attached to a phenyl ring, which is further attached to a propanamide group.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.271±0.06 g/cm3 and a predicted pKa of 10.23±0.60 .Applications De Recherche Scientifique
N-(2-Methoxy-5-sulfamoylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has shown promising results as a potential anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Additionally, this compound has been studied for its potential use in inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is based on its ability to inhibit HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which can result in gene silencing. By inhibiting HDACs, this compound can lead to a more relaxed chromatin structure, which can result in gene activation. This can lead to changes in gene expression that can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce inflammation and improve symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-Methoxy-5-sulfamoylphenyl)propanamide in lab experiments include its ability to selectively inhibit HDACs, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility, its potential for off-target effects, and its complex mechanism of action.
Orientations Futures
There are many future directions for research on N-(2-Methoxy-5-sulfamoylphenyl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used in the treatment of various diseases. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Méthodes De Synthèse
The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is a complex process that involves several steps. The starting material for the synthesis is 2-methoxy-5-sulfamoylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-methylpropan-2-amine to produce the desired product, this compound. The overall yield of the synthesis is around 30%.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-10(13)12-8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIBCEBVGCSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
